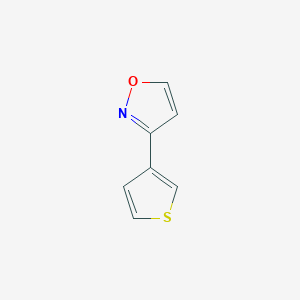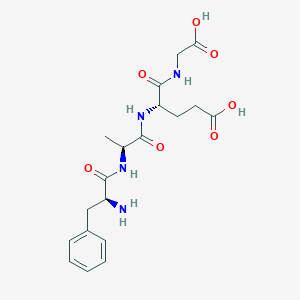
Poly(phenylalanyl-alanyl-glutamyl-glycine)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Poly(phenylalanyl-alanyl-glutamyl-glycine), commonly known as PAGG, is a peptide compound that has gained significant attention in the scientific community due to its potential health benefits. PAGG is a combination of four amino acids, namely phenylalanine, alanine, glutamine, and glycine. The compound has been widely studied for its ability to enhance fat loss, improve athletic performance, and promote overall health and wellness.
作用机制
PAGG works by activating various enzymes in the body that are involved in fat metabolism. The compound has been shown to increase the activity of AMP-activated protein kinase (AMPK), which is a key regulator of fat metabolism. Additionally, PAGG has been found to inhibit the activity of the enzyme HMG-CoA reductase, which is involved in the synthesis of cholesterol.
Biochemical and Physiological Effects:
PAGG has several biochemical and physiological effects on the body. The compound has been found to increase the levels of adiponectin, a hormone that regulates glucose and fat metabolism. Additionally, PAGG has been shown to increase the levels of uncoupling protein 1 (UCP1), which is involved in thermogenesis and fat oxidation.
实验室实验的优点和局限性
PAGG has several advantages for lab experiments, including its ability to enhance fat loss and improve athletic performance. Additionally, PAGG has been found to have anti-inflammatory and antioxidant properties, which can help protect against various diseases and conditions. However, there are also some limitations to using PAGG in lab experiments, including its potential toxicity and the need for further research to determine its safety and efficacy.
未来方向
There are several future directions for research on PAGG. One area of interest is the potential use of PAGG as a treatment for obesity and related metabolic disorders. Additionally, further research is needed to determine the safety and efficacy of PAGG in humans, as most studies to date have been conducted in animals. Finally, there is a need for more research on the long-term effects of PAGG use, including its potential effects on cardiovascular health and cancer risk.
Conclusion:
In conclusion, PAGG is a peptide compound that has gained significant attention in the scientific community due to its potential health benefits. The compound has been found to enhance fat loss, improve athletic performance, and promote overall health and wellness. While there are still some limitations to using PAGG in lab experiments, the compound holds promise as a potential treatment for obesity and related metabolic disorders. Further research is needed to determine its safety and efficacy in humans and to explore its potential long-term effects on health.
合成方法
PAGG can be synthesized using various methods, including solid-phase peptide synthesis and liquid-phase peptide synthesis. The most commonly used method is solid-phase peptide synthesis, which involves the stepwise addition of each amino acid to a growing peptide chain. The process is repeated until the desired length of the peptide is achieved.
科学研究应用
PAGG has been extensively studied for its potential health benefits. Several studies have shown that PAGG can improve fat loss, increase muscle mass, and enhance athletic performance. Additionally, PAGG has been found to have anti-inflammatory and antioxidant properties, which can help protect against various diseases and conditions.
属性
CAS 编号 |
103719-15-9 |
|---|---|
产品名称 |
Poly(phenylalanyl-alanyl-glutamyl-glycine) |
分子式 |
C19H26N4O7 |
分子量 |
422.4 g/mol |
IUPAC 名称 |
(4S)-4-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]propanoyl]amino]-5-(carboxymethylamino)-5-oxopentanoic acid |
InChI |
InChI=1S/C19H26N4O7/c1-11(22-18(29)13(20)9-12-5-3-2-4-6-12)17(28)23-14(7-8-15(24)25)19(30)21-10-16(26)27/h2-6,11,13-14H,7-10,20H2,1H3,(H,21,30)(H,22,29)(H,23,28)(H,24,25)(H,26,27)/t11-,13-,14-/m0/s1 |
InChI 键 |
YYNSKODBBFTDJS-UBHSHLNASA-N |
手性 SMILES |
C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)N |
SMILES |
CC(C(=O)NC(CCC(=O)O)C(=O)NCC(=O)O)NC(=O)C(CC1=CC=CC=C1)N |
规范 SMILES |
CC(C(=O)NC(CCC(=O)O)C(=O)NCC(=O)O)NC(=O)C(CC1=CC=CC=C1)N |
其他 CAS 编号 |
103719-15-9 |
序列 |
FAEG |
同义词 |
poly(Phe-A-G-Gly) poly(Phe-Ala-Glu-Gly) poly(phenylalanyl-alanyl-glutamyl-glycine) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Cucurbit[7]uril](/img/structure/B34203.png)

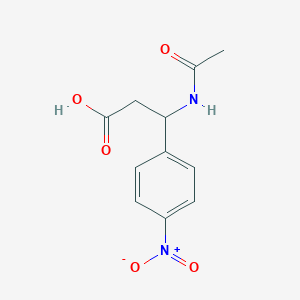

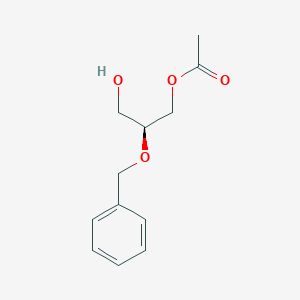
![8-Methoxy-2-methyl-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B34209.png)
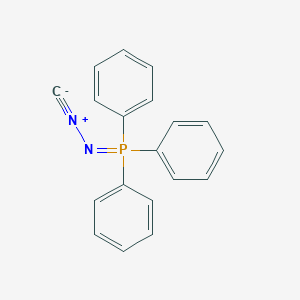
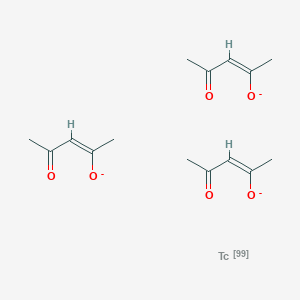


![4-chloro-7-(2-furylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B34219.png)

